molecular formula C5H4N4OS B15218839 6-sulfanylidene-7,9-dihydro-3H-purin-8-one CAS No. 20917-46-8

6-sulfanylidene-7,9-dihydro-3H-purin-8-one

Katalognummer: B15218839
CAS-Nummer: 20917-46-8
Molekulargewicht: 168.18 g/mol
InChI-Schlüssel: OIZCDCVIFRRJFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

CAS-Nummer

20917-46-8

Molekularformel

C5H4N4OS

Molekulargewicht

168.18 g/mol

IUPAC-Name

6-sulfanylidene-7,9-dihydro-3H-purin-8-one

InChI

InChI=1S/C5H4N4OS/c10-5-8-2-3(9-5)6-1-7-4(2)11/h1H,(H3,6,7,8,9,10,11)

InChI-Schlüssel

OIZCDCVIFRRJFF-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=S)C2=C(N1)NC(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one typically involves the introduction of a thioxo group into the purine ring. One common method is the reaction of a purine derivative with a sulfurizing agent under controlled conditions. For example, the reaction of 6-chloropurine with thiourea in the presence of a base can yield 6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group back to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other purine derivatives.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The thioxo group may play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Purine Derivatives

Structural Analogues with Sulfur Modifications

a) 6-Methyl-7,9-dihydro-8H-purine-8-thione (CAS 1075-29-2)
  • Molecular Formula : C₆H₆N₄S
  • Key Differences :
    • Replaces the sulfanylidene group (-S=) at position 6 with a methyl group (-CH₃).
    • Contains a thione (-C=S) at position 8 instead of a ketone (-C=O).
  • Applications : Used in studies of purine metabolism and as a precursor in synthetic chemistry .
b) 8-{[(3-Fluorophenyl)methyl]sulfanyl}-9-phenyl-1,9-dihydro-6H-purin-6-one (Compound G754-0163)
  • Molecular Formula : C₁₈H₁₃FN₄OS
  • Key Differences :
    • Substituted with a 3-fluorobenzylsulfanyl group at position 8 and a phenyl group at position 9.
    • Retains the ketone at position 6 but lacks the sulfanylidene group.
  • Properties : Higher logP (3.13) compared to thiouric acid (logP ~0.5 predicted), indicating greater lipophilicity .
c) 6-(Methylsulfanyl)-7,9-dihydro-8H-purine-8-thione (CAS 86870-58-8)
  • Molecular Formula : C₆H₆N₄S₂
  • Key Differences :
    • Contains a methylsulfanyl (-SCH₃) group at position 6 and a thione at position 8.
    • The absence of ketone groups reduces hydrogen-bonding capacity compared to thiouric acid .

Amino-Substituted Purinones

a) 6-Amino-7,9-dihydro-7-(4-phenoxyphenyl)-9-(3-pyrrolidinyl)-8H-purin-8-one (Tirabrutinib Impurity 1)
  • Molecular Formula : C₂₁H₂₀N₆O₂
  • Key Features: Amino group at position 6, with bulky aryl (4-phenoxyphenyl) and pyrrolidinyl substituents. Molecular weight (388.42 g/mol) and density (1.39 g/cm³) exceed thiouric acid due to aromatic substitution .
  • Applications : Intermediate in kinase inhibitor synthesis (e.g., Tirabrutinib) .
b) AZD7648 (DNA-PK Inhibitor)
  • Structure: 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one
  • Key Differences :
    • Incorporates a triazolo-pyridine moiety and tetrahydro-pyran group, enhancing selectivity for DNA-PK over PI3K kinases.
    • Demonstrated potent antitumor activity in combination with PARP inhibitors .

Derivatives with Altered Core Functionality

a) 6-Chloro-8-methylpurine Derivatives
  • Example : 8-(2-Chloro-ethylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione (CAS 331841-61-3)
  • Key Differences :
    • Chloro and alkylsulfanyl substituents increase electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .
b) 1,3-Dimethyl-2-sulfanylidene-7H-purin-6-one Derivatives
  • Example : 8-Hexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one (CAS 4869-71-0)
  • Key Features :
    • Dual sulfanylidene groups enhance metal-chelating properties, relevant in catalysis or enzyme inhibition .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
6-Sulfanylidene-7,9-dihydro-3H-purin-8-one 2002-60-0 C₅H₄N₄O₂S 184.17 6-S=, 2,8-dione Thiopurine metabolite, oxidative stress studies
6-Methyl-8-thione purine 1075-29-2 C₆H₆N₄S 166.22 6-CH₃, 8-C=S Metabolic studies
AZD7648 N/A C₁₇H₁₈N₈O₂ 358.38 Triazolo-pyridine, tetrahydro-pyran DNA-PK inhibitor, antitumor agent
Tirabrutinib Impurity 1 1610585-77-7 C₂₁H₂₀N₆O₂ 388.42 6-NH₂, 4-phenoxyphenyl Kinase inhibitor intermediate
8-Hexylsulfanyl-1,3-dimethyl purinone 4869-71-0 C₁₃H₁₈N₄OS₂ 326.49 8-hexylsulfanyl, 1,3-dimethyl Chelation studies

Key Research Findings

Structural Impact on Bioactivity: The sulfanylidene group in thiouric acid enhances redox activity compared to amino or alkyl-substituted analogues, making it critical in scavenging reactive oxygen species . Bulky aryl groups (e.g., in Tirabrutinib derivatives) improve target selectivity in kinase inhibition but reduce aqueous solubility .

Synthetic Utility: Sulfur-containing purines (e.g., benzylsulfanyl derivatives) are pivotal in cross-coupling reactions for generating hydrazono-purines, as demonstrated in .

Thermodynamic Properties :

  • Thiouric acid’s predicted pKa (~9.76) aligns with its role as a weak acid, while lipophilic derivatives (logP >3) exhibit enhanced membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.